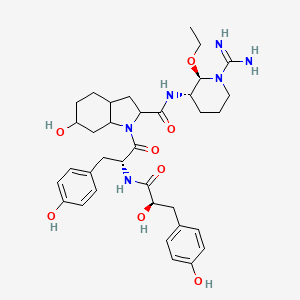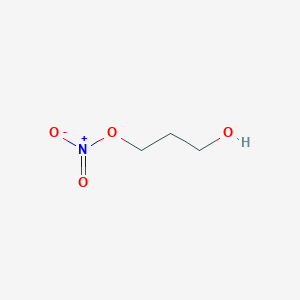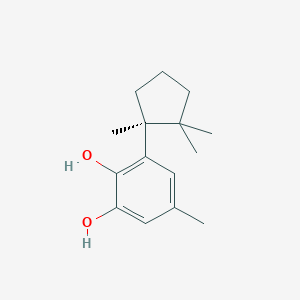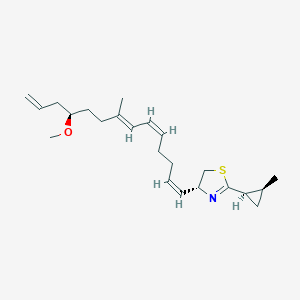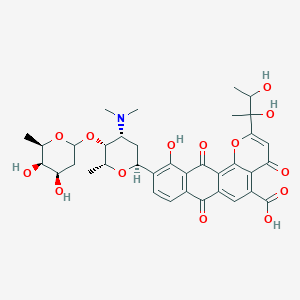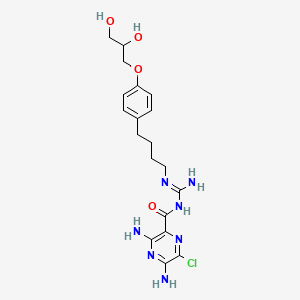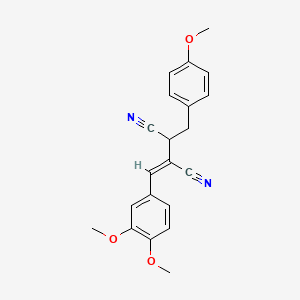
N-(3-(2-amino-3-(4-hydroxyphenoxy)phenyl)-3-oxopropyl)-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-amino-3-(4-hydroxyphenoxy)phenyl)-3-oxopropyl)-4-hydroxybenzamide is a natural product found in Dictyostelium giganteum and Dictyostelium with data available.
Applications De Recherche Scientifique
Antioxidant Properties
N-(3-(2-amino-3-(4-hydroxyphenoxy)phenyl)-3-oxopropyl)-4-hydroxybenzamide and its derivatives have shown promise as antioxidants. Amino-substituted benzamide derivatives exhibit potent antioxidant activities by scavenging free radicals. An experimental study investigated the electrochemical oxidation of amino-substituted benzamides, which is key to understanding their free radical scavenging activity. The compounds demonstrated varying antioxidant activities based on their oxidation potentials, which are indicative of their radical scavenging effectiveness (Jovanović et al., 2020). Another study synthesized sterically hindered phenols as potential antioxidants, highlighting the importance of molecular structure in antioxidant activity (Storozhok et al., 2013).
Molecular Structure and Interaction Studies
The molecular structure and intermolecular interactions of related compounds have been extensively studied. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined through X-ray diffraction and DFT calculations. This study highlighted the influence of intermolecular interactions on the molecular geometry of benzamides (Karabulut et al., 2014). Furthermore, research into 4-hydroxybenzamide-dicarboxylic acid cocrystals revealed insights into synthon modularity, which is crucial for understanding the crystal structures of these compounds (Tothadi & Desiraju, 2012).
Applications in Polymer Chemistry
These compounds have also found applications in polymer chemistry. A study on the synthesis of novel thermally stable polyimides based on flexible diamine, incorporating the structure of similar benzamides, showcased the potential of these compounds in developing new materials with enhanced properties (Mehdipour-Ataei et al., 2004).
Bactericidal Activity
In the context of bactericidal activity, a series of substituted benzamides was assessed for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). This study highlighted the potential of these compounds as bactericidal agents, contributing to the development of new antimicrobial treatments (Zadrazilova et al., 2015).
Propriétés
Nom du produit |
N-(3-(2-amino-3-(4-hydroxyphenoxy)phenyl)-3-oxopropyl)-4-hydroxybenzamide |
|---|---|
Formule moléculaire |
C22H20N2O5 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
N-[3-[2-amino-3-(4-hydroxyphenoxy)phenyl]-3-oxopropyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C22H20N2O5/c23-21-18(2-1-3-20(21)29-17-10-8-16(26)9-11-17)19(27)12-13-24-22(28)14-4-6-15(25)7-5-14/h1-11,25-26H,12-13,23H2,(H,24,28) |
Clé InChI |
XOHMSOOURABJGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)O)N)C(=O)CCNC(=O)C3=CC=C(C=C3)O |
Synonymes |
brefelamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




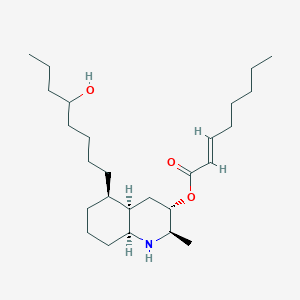

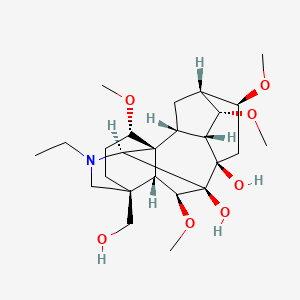
![[Mo(CO)Cp2]](/img/structure/B1246116.png)
